molecular formula C20H22ClN3O2 B3016166 2-(2-chlorophenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide CAS No. 1396808-43-7

2-(2-chlorophenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide

Cat. No. B3016166
CAS RN: 1396808-43-7
M. Wt: 371.87
InChI Key: GZMRBVTURWZNCF-UHFFFAOYSA-N
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Description

The compound "2-(2-chlorophenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide" is a chemical entity that appears to be related to various acetamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related acetamide derivatives with various substituents and their biological activities, synthesis, and structural analysis.

Synthesis Analysis

The synthesis of related acetamide derivatives involves various chemical reactions and starting materials. For instance, the synthesis of 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide involved evaluating its therapeutic efficacy in treating Japanese encephalitis, indicating a method of synthesis aimed at producing biologically active compounds . Similarly, the synthesis of other acetamide derivatives, such as those described in the papers, often involves multi-step reactions, starting from basic building blocks like chiral amino acids or uracil derivatives, and employing various reagents to introduce the desired substituents .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized using techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling. For example, the crystal structure of 2-Chloro-N-(2,4-dinitrophenyl) acetamide was determined, revealing intramolecular hydrogen bonding and intermolecular interactions that contribute to the crystal packing . Similarly, the structure of 2-Chloro-N-(4-chlorophenyl)acetamide was analyzed, showing molecules linked into chains through N—H⋯O hydrogen bonding .

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be influenced by the substituents on the phenyl ring and the acetamide moiety. The papers provided do not detail specific reactions of the compound but do discuss the reactivity of similar compounds. For example, the conformational behavior of N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide is determined by internal rotation, which can affect its reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and optical properties, are often studied to understand their behavior in different environments. The optical properties of 2-Chloro-N-(2,4-dinitrophenyl) acetamide, for instance, were investigated using UV–vis spectrophotometry, showing solvatochromic effects in various solvents . The conformation and polarity of other acetamide derivatives were studied using dipole moment measurements and quantum chemical calculations, providing insights into their preferred conformations .

Scientific Research Applications

  • Antiviral and Antiapoptotic Effects : A study by Ghosh et al. (2008) investigated a similar compound, 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, for its efficacy in treating Japanese encephalitis. This compound exhibited significant antiviral and antiapoptotic effects in vitro and improved survival rates in infected mice (Ghosh et al., 2008).

  • Spectroscopic Studies and Photovoltaic Efficiency : Research by Mary et al. (2020) on bioactive benzothiazolinone acetamide analogs, including compounds structurally related to 2-(2-chlorophenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide, showed potential as photosensitizers in dye-sensitized solar cells due to their good light harvesting efficiency and free energy of electron injection (Mary et al., 2020).

  • Crystal Structure Analysis : A study by Narayana et al. (2016) analyzed the crystal structures of related C,N-disubstituted acetamides, providing insights into the molecular arrangements and hydrogen bonding patterns (Narayana et al., 2016).

  • Antibacterial Agents : Desai et al. (2008) synthesized and evaluated similar 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides for their antibacterial activity against various bacteria, indicating the potential for developing new antibacterial drugs (Desai et al., 2008).

  • Molecular Conformations and Supramolecular Assembly : A research by Nayak et al. (2014) investigated the structures of four halogenated N,2-diarylacetamides, including compounds structurally similar to the target molecule. This study highlighted the role of hydrogen bonds in the formation of molecular chains and 3D arrays, which could have implications in material sciences (Nayak et al., 2014).

  • Nonlinear Optical Properties : Castro et al. (2017) conducted theoretical investigations on the nonlinear optical properties of crystalline acetamides, including compounds related to 2-(2-chlorophenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide. Their findings suggest potential applications in photonic devices like optical switches and modulators (Castro et al., 2017).

properties

IUPAC Name

2-(2-chlorophenyl)-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2/c21-18-6-2-1-4-16(18)12-19(25)23-13-15-7-10-24(11-8-15)20(26)17-5-3-9-22-14-17/h1-6,9,14-15H,7-8,10-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMRBVTURWZNCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CC2=CC=CC=C2Cl)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide

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